molecular formula C16H17ClN6S B2497299 4-chloro-6-{4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidino}-2-pyrimidinylamine CAS No. 1025762-04-2

4-chloro-6-{4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidino}-2-pyrimidinylamine

Numéro de catalogue: B2497299
Numéro CAS: 1025762-04-2
Poids moléculaire: 360.86
Clé InChI: IJGKAQPXSZITNN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-chloro-6-{4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidino}-2-pyrimidinylamine is a potent and selective ATP-competitive inhibitor of Anaplastic Lymphoma Kinase (ALK), a receptor tyrosine kinase of significant interest in oncology research. Aberrant expression and activation of ALK, often through chromosomal translocations such as the one forming the NPM-ALK fusion oncogene, is a well-established driver of oncogenesis in several cancers, including anaplastic large cell lymphoma (ALCL) and a subset of non-small cell lung cancers (NSCLC) . This compound serves as a critical research tool for elucidating the precise role of ALK in cellular signaling pathways, proliferation, and survival. By potently inhibiting ALK autophosphorylation and its downstream signaling cascades, such as the JAK/STAT and PI3K/AKT/mTOR pathways, it enables researchers to model ALK addiction in cancer cell lines and evaluate mechanisms of resistance that emerge against clinically approved ALK inhibitors. Its primary research value lies in preclinical studies aimed at validating novel therapeutic strategies, understanding tumor biology, and investigating combination therapies to overcome treatment resistance in ALK-positive malignancies.

Propriétés

IUPAC Name

4-chloro-6-[4-(3-thiophen-2-yl-1H-pyrazol-5-yl)piperidin-1-yl]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN6S/c17-14-9-15(20-16(18)19-14)23-5-3-10(4-6-23)11-8-12(22-21-11)13-2-1-7-24-13/h1-2,7-10H,3-6H2,(H,21,22)(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJGKAQPXSZITNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CC(=NN2)C3=CC=CS3)C4=CC(=NC(=N4)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Analyse Des Réactions Chimiques

4-chloro-6-{4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidino}-2-pyrimidinylamine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines . The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Anticancer Properties

Research indicates that compounds similar to 4-chloro-6-{4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidino}-2-pyrimidinylamine exhibit promising anticancer activities. The structural features of this compound allow it to interact with key enzymes involved in cancer cell proliferation. For instance:

  • Mechanism of Action : The compound may inhibit specific kinases associated with tumor growth, leading to reduced cell division and increased apoptosis in cancer cells .
  • Case Study : A study demonstrated that derivatives of pyrazolo[4,3-d]pyrimidines showed significant cytotoxic effects against various cancer cell lines, suggesting that modifications to the structure can enhance selectivity and potency .

Antimicrobial Activity

The compound also shows potential as an antimicrobial agent. Its structural similarity to other known antimicrobial compounds suggests it could be effective against a range of pathogens:

  • Activity Against Mycobacterium tuberculosis : Preliminary studies indicate that similar compounds have shown IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis, highlighting the potential for this compound in treating tuberculosis .
  • Safety Profile : In cytotoxicity assays performed on human embryonic kidney cells (HEK293), several derivatives were found non-toxic at concentrations effective against bacterial strains, indicating a favorable safety profile for further development .

Synthesis and Development

The synthesis of 4-chloro-6-{4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidino}-2-pyrimidinylamine involves multi-step reactions typically including:

  • Formation of the pyrazolo[4,3-d]pyrimidine core.
  • Functionalization at various positions to introduce the thienyl and piperidine groups.

This synthetic pathway often employs standard organic reactions such as nucleophilic substitutions and acylation, allowing for the introduction of diverse functional groups that can enhance biological activity .

Mécanisme D'action

The mechanism of action of 4-chloro-6-{4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidino}-2-pyrimidinylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity . The exact pathways and molecular targets involved can vary depending on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Structural and Physicochemical Properties

The table below highlights key structural and physicochemical differences between the target compound and its analogs:

Compound Name / ID Substituent on Pyrazole Molecular Weight (g/mol) Key Structural Features Notable Properties
Target Compound 2-Thienyl 360.87 Pyrimidine, piperidine, thienyl-pyrazole Enhanced solubility via piperidine; electron-rich thienyl
4-Chloro-6-{4-[5-(2,5-Dimethoxyphenyl)-1H-Pyrazol-3-yl]Piperidino}-2-Pyrimidinamine 2,5-Dimethoxyphenyl ~407.9* Methoxy groups on phenyl ring Increased hydrophobicity; electron-donating methoxy groups
2-Piperazin-1-yl-5-(Trifluoromethyl)[1,2,4]Triazolo-[1,5-a]Pyrimidin-7(4H)-one Dihydrochloride Trifluoromethyl 361.16 Triazolopyrimidine, piperazine, CF₃ group High electronegativity; dihydrochloride salt improves stability
4-(2-Thienyl)-2-Pyrimidinamine None (simpler structure) ~177.2* Pyrimidinamine, thienyl Minimal steric bulk; limited conformational flexibility

*Calculated based on molecular formulas from references.

Key Observations :

  • Electron Effects : The 2-thienyl group in the target compound provides moderate electron density, contrasting with the electron-donating methoxy groups in the dimethoxyphenyl analog and the electron-withdrawing trifluoromethyl group in the triazolopyrimidine derivative .
  • Solubility : Piperidine and piperazine moieties enhance aqueous solubility compared to simpler structures like 4-(2-thienyl)-2-pyrimidinamine .

Activité Biologique

4-Chloro-6-{4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidino}-2-pyrimidinylamine, with the CAS number 1025762-04-2, is a compound that has garnered attention due to its diverse biological activities. This article provides a detailed examination of its biological properties, supported by relevant data and findings from various studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H17ClN6SC_{16}H_{17}ClN_{6}S, and it has a molecular weight of 360.86 g/mol. The structure features a pyrimidine ring substituted with a piperidine moiety and a thienyl-pyrazole group, which are critical for its biological activity.

PropertyValue
CAS Number1025762-04-2
Molecular FormulaC16H17ClN6S
Molecular Weight360.86 g/mol
PurityNLT 98%

Antibacterial Activity

Research indicates that compounds containing the pyrazole and piperidine functionalities exhibit significant antibacterial properties. In particular, derivatives of pyrazole have shown effectiveness against various bacterial strains, including Salmonella typhi and Bacillus subtilis . A study highlighted that specific derivatives demonstrated moderate to strong activity against these pathogens, suggesting potential for development as antibacterial agents .

Enzyme Inhibition

The compound's structure allows it to act as an inhibitor for several enzymes, notably acetylcholinesterase (AChE) and urease. In vitro studies have reported strong inhibitory effects on urease, with IC50 values comparable to established urease inhibitors. For example, some compounds in related studies displayed IC50 values as low as 0.63±0.0010.63\pm 0.001 µM, indicating potent activity .

Anticancer Potential

The presence of the pyrimidine and pyrazole rings in the structure is associated with anticancer properties. Compounds with similar scaffolds have been evaluated for their cytotoxic effects against various cancer cell lines. The mechanisms often involve the induction of apoptosis and inhibition of cell proliferation .

Other Biological Activities

Beyond antibacterial and anticancer activities, compounds similar to 4-chloro-6-{4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidino}-2-pyrimidinylamine have been studied for additional pharmacological effects such as anti-inflammatory and hypoglycemic actions .

Case Studies

  • Antibacterial Screening : A series of synthesized compounds containing the piperidine nucleus were tested against multiple bacterial strains. The results demonstrated that several compounds exhibited strong antibacterial activity, particularly against Salmonella typhi and Bacillus subtilis , leading to recommendations for further in vivo studies .
  • Enzyme Inhibition Studies : The compound was evaluated for its ability to inhibit urease, with promising results showing strong inhibition comparable to existing drugs. This suggests its potential use in treating conditions related to urease activity .

Q & A

Basic: What are the standard synthetic routes for this compound?

Answer:
The synthesis typically involves multi-step reactions. A foundational method involves coupling a chlorinated pyrimidine core with a functionalized piperidine-thienylpyrazole moiety. For example:

  • Step 1: React a 4-chloro-2-aminopyrimidine derivative with a piperidine-containing intermediate (e.g., 4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidine) in pyridine under reflux (5–6 hours) to form the piperidino linkage. Yields range from 62% to 70% depending on stoichiometry and solvent purity .
  • Step 2: Purify the product via recrystallization from ethanol or dioxane, followed by spectroscopic validation (¹H/¹³C NMR, IR, MS) .

Key Considerations:

  • Use anhydrous conditions to avoid hydrolysis of the chloro group.
  • Monitor reaction progress with TLC (silica gel, ethyl acetate/hexane eluent) .

Basic: Which spectroscopic techniques are essential for structural confirmation?

Answer:
Critical techniques include:

  • ¹H/¹³C NMR: Identify proton environments (e.g., thienyl protons at δ 6.8–7.2 ppm, pyrimidine NH₂ at δ 5.5–6.0 ppm). Compare shifts with literature values for analogous compounds .
  • Mass Spectrometry (MS): Confirm molecular ion peaks (e.g., m/z 430–450 for C₁₇H₁₅ClN₆S) and fragmentation patterns .
  • IR Spectroscopy: Detect amine N–H stretches (~3300 cm⁻¹) and C–Cl vibrations (~750 cm⁻¹) .

Validation: Cross-reference data with published spectra to resolve ambiguities, especially for overlapping piperidine and pyrazole signals .

Advanced: How can researchers optimize low yields in the piperidine-pyrimidine coupling step?

Answer:
Low yields (~60%) often arise from steric hindrance or competing side reactions. Strategies include:

  • Solvent Optimization: Replace pyridine with DMF or DMSO to enhance solubility of aromatic intermediates .
  • Catalyst Screening: Test p-toluenesulfonic acid (p-TsOH) as a catalyst, which improved yields to >75% in similar pyrimidine-piperidine couplings .
  • Stoichiometry Adjustments: Use a 1.2:1 molar ratio of pyrimidine to piperidine derivative to drive the reaction to completion .

Troubleshooting: Isolate intermediates (e.g., via column chromatography) to remove unreacted starting materials .

Advanced: What strategies control regioselectivity during functionalization of the pyrimidine ring?

Answer:
Regioselectivity is influenced by electronic and steric factors:

  • Nucleophilic Substitution: The 4-chloro group is more reactive than the 6-position due to electron-withdrawing effects of the adjacent amine. Sodium methoxide in methanol selectively substitutes the 4-Cl group .
  • Directed Metalation: Use LDA (lithium diisopropylamide) to deprotonate the pyrimidine NH₂ group, enabling directed functionalization at the 5-position .

Example: demonstrates that m-CPBA oxidation selectively modifies the pyrimidine’s electron-rich regions .

Advanced: How to address discrepancies in spectral data between synthesized batches?

Answer:
Discrepancies may arise from impurities or tautomeric shifts:

  • 2D NMR (COSY, HSQC): Resolve overlapping signals (e.g., piperidine CH₂ vs. pyrazole protons) .
  • Deuterated Solvents: Use DMSO-d₆ instead of CDCl₃ to stabilize labile NH protons and reduce signal broadening .
  • Byproduct Analysis: Employ HPLC-MS to detect trace impurities (e.g., unreacted thienylpyrazole intermediates) .

Case Study: resolved inconsistencies in pyrazole-proton assignments by comparing ¹³C DEPT spectra with literature .

Advanced: Can computational models predict this compound’s drug-likeness or metabolic stability?

Answer:
Yes. Tools like SwissADME and MolSoft assess key parameters:

  • LogP: Target <5 for optimal membrane permeability. The compound’s logP (~2.8) suggests moderate hydrophobicity .
  • H-Bond Donors/Acceptors: ≤5 donors (e.g., NH₂, piperidine N) and ≤10 acceptors align with Lipinski’s rules .
  • Metabolic Sites: CYP450 enzymes may oxidize the thienyl group; introduce electron-withdrawing substituents (e.g., -CF₃) to block metabolism .

Validation: used DFT calculations to predict oral bioavailability, highlighting the importance of the piperidine ring’s conformation .

Basic: What are common functionalization reactions for the pyrimidinylamine group?

Answer:
The amine group can undergo:

  • Acylation: React with acetyl chloride in THF to form acetamide derivatives, improving metabolic stability .
  • Thioether Formation: Use thiourea or thioacetamide to introduce sulfur-containing side chains, as seen in .
  • Schiff Base Synthesis: Condense with aldehydes (e.g., 4-piperidinobenzaldehyde) to form imine-linked analogs .

Key Reagents: Sodium borohydride for reductive amination; benzoyl chloride for aryl-acylation .

Advanced: How to design analogs to enhance target binding affinity?

Answer:

  • Bioisosteric Replacement: Replace the thienyl group with a furan or pyrrole to modulate electronic effects without altering steric bulk .
  • Ring Expansion: Substitute pyrimidine with a pyridazine core to explore alternative binding conformations .
  • Piperidine Modifications: Introduce methyl or fluoro groups to the piperidine ring to enhance rigidity and reduce off-target interactions .

Example: achieved improved binding by acylating the amine with a benzoyl group, increasing π-π stacking interactions .

Advanced: How to resolve contradictions in reported reaction conditions for piperidine coupling?

Answer:
Literature variations (e.g., reflux time, solvent polarity) require systematic validation:

  • Design of Experiments (DoE): Test factors like temperature (80°C vs. 100°C) and solvent (pyridine vs. DMF) using a factorial design .
  • Mechanistic Studies: Use ¹H NMR kinetics to identify rate-limiting steps (e.g., nucleophilic attack vs. proton transfer) .

Case Study: confirmed that extending reflux time from 5 to 8 hours increased yields by 12% without side-product formation .

Basic: What analytical workflows ensure batch-to-batch consistency?

Answer:

  • Purity Assessment: HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm .
  • Elemental Analysis: Verify C, H, N percentages (e.g., C% 62.77, H% 4.01, N% 24.40) to confirm stoichiometry .
  • Thermal Stability: DSC/TGA to monitor decomposition temperatures (>200°C indicates suitability for long-term storage) .

Documentation: Maintain a spectral library (NMR, MS) for rapid cross-batch comparisons .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.